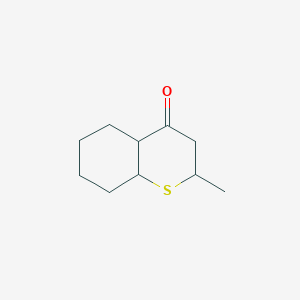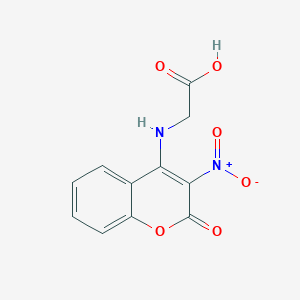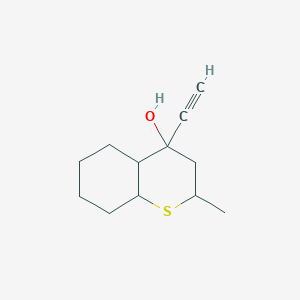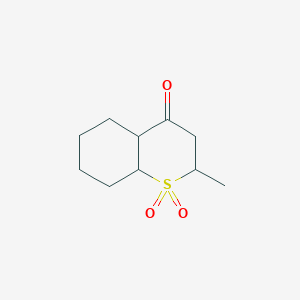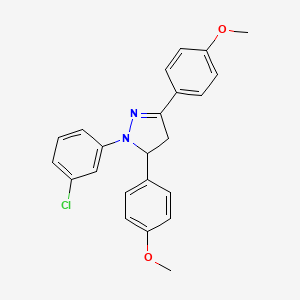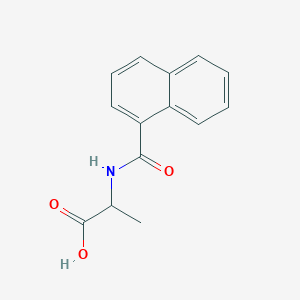![molecular formula C24H21F3N2O2 B3820217 3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3820217.png)
3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
Vue d'ensemble
Description
3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various research fields. This compound is also known as BTPP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BTPP is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which may be responsible for its biological activities. BTPP has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
BTPP has been reported to have various biochemical and physiological effects. In vitro studies have shown that BTPP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that BTPP has antitumor activity in mice, and it has been suggested that it may be a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BTPP has several advantages as a research tool. It is easy to synthesize and has been reported to be stable under various conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using BTPP in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. It also has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BTPP. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective inhibitors of its target enzymes and proteins. Another direction is to explore its potential applications in other research fields, such as material science and nanotechnology. Additionally, the development of more efficient and sustainable synthesis methods for BTPP may facilitate its use in various research applications.
Conclusion:
In conclusion, BTPP is a chemical compound that has shown potential applications in various research fields. It has been synthesized using different methods and has been reported to have antitumor, antibacterial, and antifungal properties. Its mechanism of action is not fully understood, and there are advantages and limitations to using it in lab experiments. However, there are several future directions for research on BTPP, which may lead to the development of novel drugs and functional materials.
Applications De Recherche Scientifique
BTPP has shown potential applications in various research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BTPP has been reported to have antitumor activity by inhibiting the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties. In drug discovery, BTPP has been used as a scaffold for the development of novel drugs. In material science, BTPP has been used as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
3,5-bis(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O2/c1-30-20-10-6-16(7-11-20)22-15-23(17-8-12-21(31-2)13-9-17)29(28-22)19-5-3-4-18(14-19)24(25,26)27/h3-14,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFUGLYTZVPZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![2-{6-[carboxy(phenyl)amino]-1,3,5-hexatrien-1-yl}-3-ethyl-1,3-benzoxazol-3-ium iodide](/img/structure/B3820150.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)
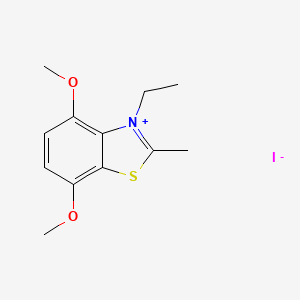
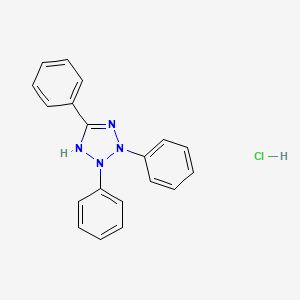
![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)
![3-(4-aminophenyl)-1-[2-(4-pyridinyl)ethyl]-1H-pyrazol-5-amine 2,3-dihydroxysuccinate (salt)](/img/structure/B3820179.png)
